Home > Products > Screening Compounds P75276 > Val-Cit-PAB-MMAF
Val-Cit-PAB-MMAF -

Val-Cit-PAB-MMAF

Catalog Number: EVT-12062620
CAS Number:
Molecular Formula: C58H92N10O13
Molecular Weight: 1137.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Val-Cit-PAB-MMAF, with the Chemical Abstracts Service number 863971-17-9, is a significant compound in the field of targeted cancer therapy. It is classified as an antibody-drug conjugate (ADC) that combines a potent cytotoxic agent with a cleavable linker to facilitate targeted delivery to cancer cells. The compound consists of several key components: Maleimidocaproyl (MC), Valine-Citrulline (Val-Cit), Para-Aminobenzyl Alcohol (PAB), and Monomethyl Auristatin F (MMAF). This structure allows for precise targeting and release of the cytotoxic agent within tumor cells, minimizing damage to healthy tissues .

Synthesis Analysis

The synthesis of Val-Cit-PAB-MMAF typically involves a one-pot process that efficiently combines the linker and drug components. The general method includes the following steps:

  1. Preparation of the Linker: The linker containing a free benzyl alcohol group is dissolved in an appropriate solvent. Bis(4-nitrophenyl)carbonate and diisopropylethylamine are added to this solution, initiating the reaction.
  2. Formation of Intermediate: After several hours, the reaction mixture is extracted and purified to yield an intermediate product.
  3. Coupling with Drug Portion: The intermediate is then reacted with MMAF in the presence of 1-hydroxybenzotriazole and pyridine, leading to the formation of the final Val-Cit-PAB-MMAF conjugate .

This method highlights the efficiency of using a one-pot approach to minimize costs and improve yields by reducing the number of purification steps required.

Molecular Structure Analysis

Val-Cit-PAB-MMAF features a complex molecular structure that can be described as follows:

  • Molecular Formula: C68H103N11O16
  • Molecular Weight: Approximately 1330.61 g/mol
  • Structural Components:
    • Maleimidocaproyl: Serves as an anchor for attaching to antibodies.
    • Valine-Citrulline Dipeptide: A protease-sensitive linker that releases MMAF upon cleavage.
    • Para-Aminobenzyl Alcohol: Functions as a spacer, enhancing drug release control.
    • Monomethyl Auristatin F: A potent cytotoxic agent that inhibits tubulin polymerization, crucial for cell division.

This combination allows for targeted delivery and effective action against cancer cells while limiting systemic toxicity .

Chemical Reactions Analysis

The primary chemical reactions involving Val-Cit-PAB-MMAF are centered around its role as an ADC:

  1. Cleavage Reaction: The Val-Cit linker is cleaved by proteases within tumor cells, releasing MMAF directly into the cell.
  2. Tubulin Inhibition: Once released, MMAF binds to tubulin, disrupting microtubule dynamics essential for mitosis, ultimately leading to cell death.

These reactions are critical for the therapeutic efficacy of Val-Cit-PAB-MMAF in targeting cancer cells specifically while sparing normal tissues .

Mechanism of Action

The mechanism of action for Val-Cit-PAB-MMAF involves several key processes:

  1. Targeting: The antibody component directs the conjugate specifically to cancer cells expressing certain antigens.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Linker Cleavage: Inside the cell, proteolytic enzymes cleave the Val-Cit linker, releasing MMAF.
  4. Cytotoxic Action: Released MMAF disrupts microtubule formation by binding to tubulin, inhibiting mitosis and leading to apoptosis in cancer cells.

This targeted approach significantly enhances treatment efficacy while reducing side effects compared to traditional chemotherapy .

Physical and Chemical Properties Analysis

Val-Cit-PAB-MMAF exhibits several notable physical and chemical properties:

These properties are crucial for its application in clinical settings.

Applications

Val-Cit-PAB-MMAF is primarily utilized in:

  • Antibody-Drug Conjugates Development: As a critical component in ADCs aimed at treating various cancers, including hematological malignancies and solid tumors.
  • Cancer Therapy: Its ability to deliver cytotoxic agents directly to tumor cells enhances therapeutic outcomes while minimizing collateral damage to healthy tissues.

The ongoing research into optimizing ADC formulations continues to expand its potential applications in oncology .

Properties

Product Name

Val-Cit-PAB-MMAF

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C58H92N10O13

Molecular Weight

1137.4 g/mol

InChI

InChI=1S/C58H92N10O13/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77)/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+/m0/s1

InChI Key

DLDKFGYKTRRVEL-XCNCODNBSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.